molecular formula C24H22N2O8 B14955511 Dimethyl 2,6-dimethyl-4-(4-{[(3-nitrophenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 2,6-dimethyl-4-(4-{[(3-nitrophenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B14955511
M. Wt: 466.4 g/mol
InChI Key: SFAYUUWVTXLWCG-UHFFFAOYSA-N
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Description

3,5-dimethyl 2,6-dimethyl-4-[4-(3-nitrobenzoyloxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl 2,6-dimethyl-4-[4-(3-nitrobenzoyloxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl 2,6-dimethyl-4-[4-(3-nitrobenzoyloxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce amino-substituted compounds .

Scientific Research Applications

3,5-dimethyl 2,6-dimethyl-4-[4-(3-nitrobenzoyloxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dimethyl 2,6-dimethyl-4-[4-(3-nitrobenzoyloxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitrobenzoyloxy group, in particular, can play a crucial role in these interactions by participating in hydrogen bonding or electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the nitrobenzoyloxy group in 3,5-dimethyl 2,6-dimethyl-4-[4-(3-nitrobenzoyloxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate distinguishes it from similar compounds. This functional group can significantly influence the compound’s reactivity and biological activity, making it a unique and valuable compound for research .

Properties

Molecular Formula

C24H22N2O8

Molecular Weight

466.4 g/mol

IUPAC Name

dimethyl 2,6-dimethyl-4-[4-(3-nitrobenzoyl)oxyphenyl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C24H22N2O8/c1-13-19(23(28)32-3)21(20(14(2)25-13)24(29)33-4)15-8-10-18(11-9-15)34-22(27)16-6-5-7-17(12-16)26(30)31/h5-12,21,25H,1-4H3

InChI Key

SFAYUUWVTXLWCG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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